(4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a complex organic compound featuring a cycloheptane core with two oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Cycloheptane Core: The cycloheptane core can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Oxazole Rings: The oxazole rings are introduced via cyclization reactions involving benzylamine derivatives and suitable carbonyl compounds under acidic or basic conditions.
Final Coupling: The final step involves coupling the oxazole rings to the cycloheptane core, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or oxazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a therapeutic agent. Its structural features might allow it to interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of (4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) lies in its cycloheptane core, which provides distinct steric and electronic properties compared to its cyclohexane and cyclopentane analogs. These differences can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(4S)-4-benzyl-2-[1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c1-2-10-16-27(15-9-1,25-28-23(19-30-25)17-21-11-5-3-6-12-21)26-29-24(20-31-26)18-22-13-7-4-8-14-22/h3-8,11-14,23-24H,1-2,9-10,15-20H2/t23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMUHTRNYHTFPA-ZEQRLZLVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)(C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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